molecular formula C24H21ClFN5O3 B2472361 (Rac)-Nedisertib CAS No. 1637542-34-7

(Rac)-Nedisertib

Cat. No. B2472361
CAS RN: 1637542-34-7
M. Wt: 481.91
InChI Key: MOWXJLUYGFNTAL-UHFFFAOYSA-N
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Description

(Rac)-Nedisertib is a potent and selective inhibitor of the DNA damage response (DDR) kinase, Ataxia Telangiectasia and Rad3-related protein (ATR). It has shown significant potential in preclinical studies as a potential cancer therapeutic agent.

Scientific Research Applications

DNA-PK Inhibition and Multidrug Resistance Modulation

(Rac)-Nedisertib, also known as M3814, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and is currently under phase 2 clinical trials. A significant application of this compound is its role in modulating multidrug resistance (MDR) in cancer treatment. Studies have shown that M3814 can overcome ABCG2-mediated MDR in lung cancer cells. It does this by attenuating the efflux activity of the ABCG2 transporter, leading to increased accumulation of ABCG2 substrate drugs. Furthermore, M3814 stimulates the ABCG2 ATPase activity without affecting the protein expression or cell surface localization of ABCG2. This interaction suggests a high affinity between M3814 and the ABCG2 transporter at the drug-binding cavity, indicating its potential in combination therapy to overcome MDR in cancer treatments (Wu et al., 2020).

Role in Gene Transfer and Recombinant DNA Advisory Committee Oversight

The Recombinant DNA Advisory Committee (RAC) has played a significant role in the oversight of gene transfer experiments, which is an application area relevant to the development and use of compounds like this compound. The RAC reviews research protocols for human gene transfer trials, ensuring that they meet safety and ethical standards. This oversight is crucial in maintaining the responsible progression of clinical research involving gene therapies, which could potentially include the use of this compound in the future (Lenzi, Altevogt, & Gostin, 2014).

properties

IUPAC Name

[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWXJLUYGFNTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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